N-[5-(1,3-Benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide N-[5-(1,3-Benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide
Brand Name: Vulcanchem
CAS No.: 5841-57-6
VCID: VC0186279
InChI: InChI=1S/C20H12Cl2N2OS/c21-14-8-5-12(6-9-14)19(25)23-17-11-13(7-10-15(17)22)20-24-16-3-1-2-4-18(16)26-20/h1-11H,(H,23,25)
SMILES: C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Cl
Molecular Formula: C20H12Cl2N2OS
Molecular Weight: 399.3 g/mol

N-[5-(1,3-Benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide

CAS No.: 5841-57-6

Main Products

VCID: VC0186279

Molecular Formula: C20H12Cl2N2OS

Molecular Weight: 399.3 g/mol

N-[5-(1,3-Benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide - 5841-57-6

CAS No. 5841-57-6
Product Name N-[5-(1,3-Benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide
Molecular Formula C20H12Cl2N2OS
Molecular Weight 399.3 g/mol
IUPAC Name N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide
Standard InChI InChI=1S/C20H12Cl2N2OS/c21-14-8-5-12(6-9-14)19(25)23-17-11-13(7-10-15(17)22)20-24-16-3-1-2-4-18(16)26-20/h1-11H,(H,23,25)
Standard InChIKey ZZYVCCCDKUBASY-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Cl
Canonical SMILES C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Cl
PubChem Compound 1721506
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator